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Core Compound Profile

The table below summarizes the key identifying information and basic properties of Solcitinib.

Property Description

Systematic Name Solcitinib

Alternative Names GSK2586184, GLPG0778 [1]

CAS Number 1206163-45-2 [1]

Molecular Formula C₂₂H₂₃N₅O₂ [1]

Molecular Weight 389.45 g/mol [1]

Mechanism of Action Selective Janus kinase 1 (JAK1) inhibitor [1]

Mechanism of Action and Selectivity
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Solcitinib is an orally available small molecule that acts as a selective inhibitor of Janus kinase 1 (JAK1)

[1]. It functions by competing with ATP for binding to the kinase domain of JAK1, thereby blocking the

phosphorylation and activation of the JAK-STAT signaling pathway [2]. This pathway is a critical

intracellular communication node for over 50 cytokines and growth factors, and its dysregulation is

implicated in various inflammatory diseases and cancers [3].

The table below details its potency (IC50) and selectivity against different JAK family members.

Target IC50 Selectivity Fold vs. JAK1

JAK1 8-9 nM [1] -

JAK2 - 11-fold less selective [1]

JAK3 - 55-fold less selective [1]

TYK2 - 23-fold less selective [1]

This selectivity profile was designed to inhibit pro-inflammatory cytokines that signal through JAK1 (e.g.,

IL-6, interferons) while potentially avoiding side effects associated with the inhibition of JAK2 (which

mediates signaling for hematopoietic factors like erythropoietin and thrombopoietin) [2] [4].

The following diagram illustrates the JAK-STAT signaling pathway and the mechanism of Solcitinib:
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JAK-STAT pathway inhibited by Solcitinib.

Clinical Trial Evidence and Efficacy

Solcitinib was evaluated in several Phase 1 and 2 clinical trials for inflammatory conditions, demonstrating

clinical efficacy but also safety concerns that ultimately halted its development.
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Clinical Trial
NCT Number

Condition Phase
Dose &
Duration

Key Efficacy Findings
Status &
Primary Safety
Findings

NCT01336244
[1] [5]

Healthy
Volunteers

1 Multiple
ascending

doses (13
days)

Pharmacodynamics &
PK profile established [5]

Completed.
Well-tolerated in

healthy subjects
[5].

NCT02000453
[1] [4]

Ulcerative
Colitis

1/2 400 mg,
twice daily

Clinical & endoscopic
response in 2 patients

[4].

Terminated.
Discontinued due

to safety signals
in a parallel SLE

trial [1] [4].

- [6] Plaque

Psoriasis

2a 100 mg, 200

mg, 400 mg
twice daily

(12 weeks)

PASI 75 response
rates: 13% (100 mg),
25% (200 mg), 57% (400

mg) vs. 0% (placebo) [6].

Completed.

Generally well-
tolerated in

psoriasis trial [6].

The development program for Solcitinib was ultimately discontinued following an open-label study in

Systemic Lupus Erythematosus (SLE), where serious adverse events were observed. These included

elevated liver enzymes in several patients and two cases of Drug Reaction with Eosinophilia and Systemic

Symptoms (DRESS) [4]. It was noted that these serious safety signals might be specific to the SLE patient

population or their concomitant medications [4].

Experimental Protocols and Formulations

For research purposes, the following experimental details from Solcitinib studies can serve as a

methodological reference.

In Vitro Bioassays

The core activity of Solcitinib is typically measured in enzymatic assays to determine the half-maximal

inhibitory concentration (IC50).
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Objective: To quantify the inhibition potency (IC50) of Solcitinib against JAK1, JAK2, JAK3, and

TYK2 [1].
Methodology: The assay measures the compound's ability to inhibit the kinase activity of each

recombinant JAK enzyme, often using a fluorescence-based or radiometric method to monitor
phosphate transfer from ATP to a substrate peptide. The reported IC50 of 8-9 nM for JAK1 was

derived from such assays [1].

In Vivo Formulations

The table below lists formulations validated for animal studies as reported in the literature [1].

Application Vehicle
Concentration
Achieved

Homogeneous Suspension 1% Carboxymethyl cellulose (CMC-Na) ≥ 5 mg/mL [1]

Clear Solution (for higher
dosing)

5% DMSO, 40% PEG300, 5% Tween-80,

50% water

1.95 mg/mL (5.01 mM)

[1]

Clear Solution (for oil-based
delivery)

5% DMSO, 95% Corn Oil 0.25 mg/mL (0.64 mM)

[1]

Development Status and Context

Solcitinib's development was halted, illustrating challenges in JAK inhibitor development. Its clinical profile

shows that JAK1 selectivity does not automatically guarantee a superior therapeutic window; safety can

be influenced by the specific disease population. The cases of DRESS and elevated liver enzymes in SLE

patients, but not in psoriasis patients, highlight that patient population and underlying disease state are

critical factors in a drug's safety profile [4].

For researchers, Solcitinib remains a useful tool compound for studying selective JAK1 inhibition. Its

publicly available data on potency, selectivity, and clinical outcomes provides a valuable benchmark for

developing safer and more effective JAK-targeting therapies.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Solcitinib | JAK inhibitor | Mechanism | Concentration [selleckchem.com]

2. Basic Mechanisms of JAK Inhibition - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

3. The JAK/STAT signaling pathway: from bench to clinic [nature.com]

4. GSK2586184, a JAK1 selective inhibitor, in two patients ... [pmc.ncbi.nlm.nih.gov]

5. GLPG0778: Multiple Ascending Oral Doses ... [patlynk.com]

6. Investigation of Selective JAK1 Inhibitor GSK2586184 for ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Solcitinib alternative names GSK2586184 GLPG-0778].

Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b543558#solcitinib-alternative-names-gsk2586184-glpg-0778]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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